molecular formula C13H18N2O2 B7646710 N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethylbenzamide

N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethylbenzamide

Cat. No. B7646710
M. Wt: 234.29 g/mol
InChI Key: IISUGBHPYFOWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethylbenzamide, commonly known as DMXAA, is a synthetic compound that has been extensively researched for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s and has since been studied for its mechanism of action and potential advantages and limitations in laboratory experiments.

Mechanism of Action

DMXAA works by activating the STING (stimulator of interferon genes) pathway in immune cells. This pathway is responsible for the production of type I interferons, which play a critical role in the immune response to viral infections and cancer. DMXAA binds to a specific receptor on immune cells, which triggers the activation of the STING pathway and subsequent production of interferons.
Biochemical and Physiological Effects:
DMXAA has been shown to have both biochemical and physiological effects. In addition to its anti-cancer properties, DMXAA has been shown to induce the production of nitric oxide, which can lead to vasodilation and increased blood flow. DMXAA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain inflammatory conditions.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. DMXAA also has a well-defined mechanism of action, which makes it an ideal tool for studying the immune response to cancer. However, DMXAA has some limitations for laboratory experiments. It is a highly reactive compound that can be difficult to work with, and its effects can be difficult to measure accurately.

Future Directions

There are several future directions for research on DMXAA. One area of interest is the development of new synthetic methods for DMXAA that are more efficient and cost-effective. Another area of interest is the development of new derivatives of DMXAA that have improved anti-cancer properties. Finally, there is a need for further research into the mechanism of action of DMXAA and its potential use in combination with other cancer treatments.

Synthesis Methods

DMXAA can be synthesized using a multi-step process involving the reaction of 2,5-dimethylbenzoic acid with thionyl chloride, followed by reaction with dimethylamine and acetic anhydride. The resulting product is then oxidized with potassium permanganate to yield DMXAA.

Scientific Research Applications

DMXAA has been studied for its potential use as an anti-cancer agent. Research has shown that DMXAA can induce tumor necrosis in various types of cancers, including breast, lung, and colon cancer. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells.

properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-5-6-10(2)11(7-9)13(17)14-8-12(16)15(3)4/h5-7H,8H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISUGBHPYFOWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.